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Compound of Interest |

Compound Name: 4-(4-Fluorophenoxy)butanamide
CAS No.: 1098361-59-1
Cat. No.: B1438303
. J

Part 1: Structural Context & Disambiguation

Target Molecule: 4-(4-Fluorophenoxy)butanamide Molecular Formula:

Molecular Weight: 197.21 g/mol Core Structural Features:

e Fluorophenoxy Head: A para-substituted benzene ring (AA'BB' spin system).
e Propyl Linker: A three-carbon aliphatic chain.
e Primary Amide Tail: A terminal

group.

Structural Logic & Synthesis Workflow

Understanding the synthesis is prerequisite to identifying impurities in the spectra. The
compound is typically synthesized via a Williamson ether synthesis followed by amidation.
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Figure 1: Synthetic pathways influencing spectral impurity profiles. Note that the acid
intermediate (Inter) is the most common contaminant.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2]

NMR is the definitive tool for structural validation. The fluorine atom introduces spin-spin
coupling (

, Spin 1/2) that splits both carbon and proton signals.

Experimental Protocol: 1H NMR

e Solvent: DMSO-

IS mandatory. Chloroform (
) causes the amide protons (

) to broaden or disappear due to exchange; DMSO stabilizes them via hydrogen bonding,
appearing as two distinct singlets.

e Concentration: 10-15 mg in 0.6 mL solvent.

o Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
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Predicted

NMR Data Table (400 MHz, DMSO-

)
N Shift ( o _ Coupling ( Assignment
Position Multiplicity Integration Lodi
ogic
» Ppm) g
] Deshielded
Ar-H (Ortho Multiplet )
7.08-7.15 2H by F; split by
to F) (AA'BB")
F.
) Shielded by
Ar-H (Ortho Multiplet
6.88 - 6.95 2H Oxygen
to O) (AA'BB") _
donation.
i H-bonded to
Amide 7.30 Broad Singlet 1H
solvent.
i Less shielded
Amide 6.75 Broad Singlet  1H ]
amide proton.
Deshielded
3.92 Triplet 2H by ether
oxygen.
) Alpha to
2.18 Triplet 2H
carbonyl.
Beta to both
Central 1.88 Quintet 2H withdrawing
groups.

Experimental Protocol: NMR

e Scans: Minimum 512 scans required to resolve C-F coupling patterns.

» Decoupling: Proton-decoupled.
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Predicted

NMR Data Table (100 MHz, DMSO-

)
V4
Shift ( Coupling (
Carbon Type Splitting Pattern
» Ppm) » H2)
C=0 (Amide) 174.2 Singlet
Ar-C4 (C-F) 157.1 Doublet Hy
Ar-C1 (C-0O) 154.8 Singlet (weak) Hz
Ar-C3 (Ortho to F) 115.8 Doublet Hz
Ar-C2 (Meta to F) 1155 Doublet Hz
67.2 Singlet
31.8 Singlet
Central 25.1 Singlet

Analyst Note: The doublet at ~115 ppm is often mistaken for a single signal. Zoom in to observe

the distinct

and

coupling constants which differentiate the two aromatic carbon environments.

Part 3: Infrared Spectroscopy (FT-IR)
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IR is utilized primarily for "fingerprinting" the functional groups and ensuring the amide has
formed (disappearance of ester/acid bands).

Method: ATR (Attenuated Total Reflectance) on solid neat sample.
Diagnostic Bands[2][3][4][5]
e Primary Amide Region (The "Doublet"):

o :~3350 cm
(Sharp/Medium)

o :~3180cm
(Sharp/Medium)

o Differentiation: A carboxylic acid impurity would show a massive "hairy beard" broad
stretch from 2500-3300 cm

e Carbonyl Region:
o Amide I (

): 1660 - 1690 cm

. (Lower than esters ~1735 cm
).

o Amide Il (

): 1620 - 1640 cm

o Ether/Fluorine Region:

o (Asym): 1240 cm
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(Very Strong).
o (Aryl): 1210 - 1220 cm

(Strong, overlaps with ether).

Part 4: Mass Spectrometry (MS)

Mass spec confirms the molecular weight and the specific connectivity of the ether/amide
chain.

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).

Fragmentation Pathway (EIl)

The electron ionization pattern is characteristic of phenoxy-alkyl derivatives.
e Molecular lon (

): m/z 197 (Distinct, medium intensity).

o McLafferty Rearrangement (Amide): m/z 59.
o Mechanism:[1] The amide oxygen abstracts a gamma-hydrogen (from the
position), cleaving the beta-bond. This confirms the primary butyramide chain.
e Phenoxy Cleavage: m/z 112 and 125.

o The ether bond is labile. Cleavage often yields the 4-fluorophenol radical cation (m/z 112)
or the 4-fluorophenoxy-methylene cation (m/z 125).
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Figure 2: Primary fragmentation pathways in Electron lonization (El) Mass Spectrometry.

Part 5: References & Validation Sources

To validate these results in your laboratory, compare against these standard spectroscopic
databases and methodology texts.

o SDBS (Spectral Database for Organic Compounds): Consult for "4-fluorophenol" and
"Butanamide" reference spectra to verify fragment/coupling logic. AIST Japan.

» Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley,
2014. (Authoritative source for AA'BB' splitting and F-coupling constants).

e Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.
Springer, 2009. (Source for calculating chemical shift increments for phenoxy-alkyl chains).

o NIST Chemistry WebBook: Standard Reference Database 69.[2] (For MS fragmentation
patterns of homologous primary amides). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant
antiepileptic activity - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Butanamide, N-(4-fluorophenyl)- [webbook.nist.gov]

» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
4-(4-Fluorophenoxy)butanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438303#spectroscopic-data-for-4-4-fluorophenoxy-
butanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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